![molecular formula C21H19N5O2 B2780775 2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-62-8](/img/structure/B2780775.png)
2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound's structure is characterized by a triazoloquinazolinone scaffold, which is known for its diverse biological activities. The molecular formula is C17H18N4O, with a molecular weight of approximately 298.36 g/mol. The presence of methoxy and pyridine groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazolinones. The compound has been investigated as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in various cancers. In vitro assays demonstrated that derivatives of triazoloquinazolinones exhibit significant inhibitory effects on Plk1 activity:
- Inhibition Assays : The compound showed IC50 values in the low micromolar range against Plk1 in cell-based assays .
- Mechanism of Action : It is believed to disrupt mitotic progression by inhibiting protein-protein interactions essential for Plk1 function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazoloquinazolinone scaffold can lead to enhanced potency and selectivity:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased anticancer activity |
Alteration of side chains | Improved selectivity for Plk1 inhibition |
Case Studies
Several case studies have documented the efficacy of triazoloquinazolinone derivatives in preclinical models:
- Study on Plk1 Inhibition :
- Anti-inflammatory Evaluation :
科学研究应用
Pharmacological Properties
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antibacterial and antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The specific structure of the compound may enhance its efficacy compared to traditional antibiotics.
-
Neuroprotective Effects :
- There is growing evidence that triazole derivatives can act as neuroprotectants. They have been shown to modulate GABA receptors, which are crucial in neurotransmission and can influence conditions such as anxiety and epilepsy . This suggests potential applications in treating neurological disorders.
-
Anticancer Potential :
- The quinazoline framework is known for its anticancer properties. Compounds similar to 2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific interactions of this compound with cancer cell lines could provide insights into its therapeutic potential.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl or pyridine rings can significantly affect the pharmacological profile. For instance:
- Substituent Variations : Modifications at the 3-position of the phenyl ring or the 9-position on the quinazoline core can enhance binding affinity to target proteins involved in microbial resistance or tumor suppression.
- Hybridization : Combining this compound with other pharmacophores may yield hybrid molecules with improved efficacy against resistant strains of bacteria or enhanced anticancer properties.
属性
IUPAC Name |
2-(3-methoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-28-15-7-2-5-13(11-15)20-24-21-23-16-8-3-9-17(27)18(16)19(26(21)25-20)14-6-4-10-22-12-14/h2,4-7,10-12,19H,3,8-9H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSWBKBIEQDEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。